
1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride (MPP) is a laboratory chemical that is used in a variety of scientific research applications. MPP is a small molecule with a molecular weight of about 225.1 g/mol, and is composed of a morpholine ring and a piperazine ring connected by a propanone group. MPP has been used extensively in the fields of neuroscience, pharmacology, and biochemistry due to its unique properties, which include high lipophilicity, low volatility, and low toxicity.
Scientific Research Applications
1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride has been used in a variety of scientific research applications. In neuroscience, this compound has been used to study the effects of dopamine on the brain, as well as the effects of drugs on the central nervous system. In pharmacology, this compound has been used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the liver. In biochemistry, this compound has been used to study the effects of enzymes on the metabolism of lipids and proteins, as well as the effects of drugs on the metabolism of carbohydrates.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride is not well understood. It is thought that this compound may act as an agonist or antagonist of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine. It is also thought that this compound may act as an inhibitor of certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that this compound may have neuroprotective effects, as well as anti-inflammatory and antioxidant effects. It is also thought that this compound may have cardioprotective and hepatoprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride in laboratory experiments include its low toxicity, its high lipophilicity, and its low volatility. These properties make it an ideal compound for use in a variety of scientific research applications. However, the use of this compound in laboratory experiments is limited by its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
In the future, 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride may be used in a variety of new scientific research applications. For example, it may be used to study the effects of drugs on the immune system, as well as the effects of drugs on the endocrine system. Additionally, this compound may be used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the gastrointestinal system. Furthermore, this compound may be used to study the effects of drugs on the metabolism of lipids and proteins, as well as the effects of drugs on the metabolism of carbohydrates. Finally, this compound may be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the peripheral nervous system.
Synthesis Methods
1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride can be synthesized using a variety of methods. The most common method is the synthesis of this compound from morpholine and piperazine using a Friedel-Crafts acylation reaction. This method involves the reaction of morpholine and piperazine with acetic anhydride in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction is carried out at a temperature of around 70°C, and the product is then purified by recrystallization.
properties
IUPAC Name |
1-morpholin-4-yl-2-piperazin-1-ylpropan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.2ClH/c1-10(13-4-2-12-3-5-13)11(15)14-6-8-16-9-7-14;;/h10,12H,2-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSINAHBERGLYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

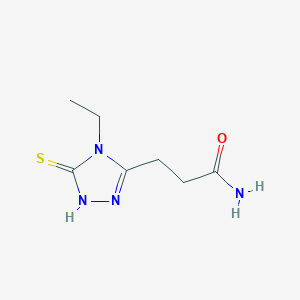
![2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid](/img/structure/B6144601.png)
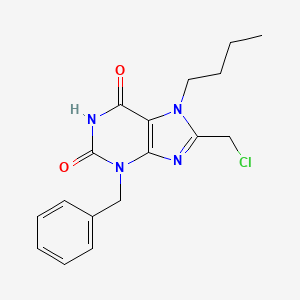
amine, oxalic acid](/img/structure/B6144613.png)
![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)

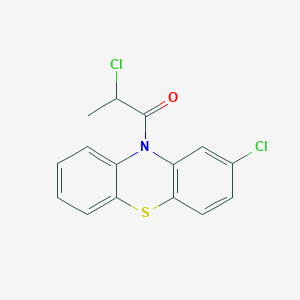
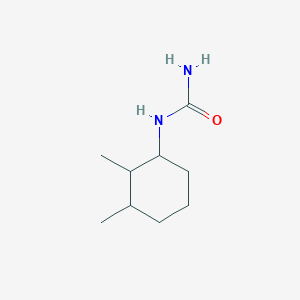

![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)
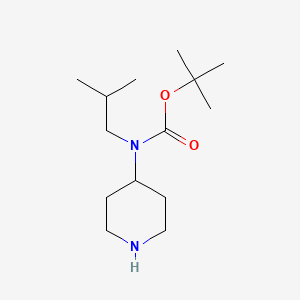


![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)